6-Hydroxy Melatonin-d4 is a stable isotope-labeled derivative of 6-Hydroxy Melatonin, which is a significant metabolite of melatonin. This compound is primarily utilized in scientific research to study melatonin's metabolic pathways and its physiological effects. The compound's chemical formula is with a molecular weight of 252.3 g/mol. It is classified under stable isotope-labeled metabolites and is commonly used in neurobiology and pharmacology studies to understand the role of melatonin in sleep regulation and circadian rhythms .
6-Hydroxy Melatonin-d4 is synthesized from melatonin through hydroxylation, a process facilitated by various enzymes, including cytochrome P450s. This compound serves as a crucial marker in studies involving melatonin metabolism, particularly in human urine analysis where it helps track melatonin excretion and its correlation with circadian rhythm disturbances . The classification of this compound includes:
The synthesis of 6-Hydroxy Melatonin-d4 involves the following methods:
The synthesis can be achieved through the following steps:
The molecular structure of 6-Hydroxy Melatonin-d4 features:
6-Hydroxy Melatonin-d4 participates in various biochemical reactions, primarily involving:
The compound's reactivity is analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the precise quantification of both melatonin and its metabolites in biological samples .
The mechanism of action for 6-Hydroxy Melatonin-d4 involves:
Studies have shown that 6-Hydroxy Melatonin exhibits even greater antioxidant properties than its parent compound, melatonin, making it vital for research into neuroprotection and oxidative stress management .
6-Hydroxy Melatonin-d4 has several scientific applications:
Deuterated tracer compounds represent a cornerstone in modern neuroendocrine research, enabling precise quantification of endogenous metabolites that govern physiological processes. These stable isotope-labeled molecules retain the biochemical properties of their native counterparts while introducing measurable isotopic signatures for analytical discrimination. The strategic incorporation of deuterium atoms—particularly at metabolically stable positions—creates isotopologues that resist significant kinetic isotope effects, thereby faithfully mimicking natural biochemical pathways [1] [9]. This molecular fidelity is essential for investigating intricate neuroendocrine pathways, where subtle fluctuations in hormone metabolism can reflect underlying pathophysiological states.
Stable isotope-labeled analogs serve as indispensable biochemical probes due to their unique capacity to integrate seamlessly into biological systems while providing analytical detectability. Deuterated internal standards, such as 6-Hydroxy Melatonin-d4, are engineered with four deuterium atoms at specific molecular positions (typically aliphatic side chains) to maintain structural and functional congruence with endogenous molecules [2] [10]. This design minimizes chromatographic co-elution issues and ionization variability during mass spectrometric analysis.
In neuroendocrine research, these probes enable absolute quantification through isotope dilution techniques. When spiked into biological matrices (e.g., urine, plasma), deuterated standards experience identical extraction efficiencies and matrix effects as their endogenous counterparts, allowing researchers to correct for analytical variability. For melatonin metabolism studies, 6-Hydroxy Melatonin-d4 demonstrates near-perfect co-elution with native 6-hydroxymelatonin during liquid chromatography, while distinct mass transitions (252.30 m/z → fragmented ions for deuterated vs. 248.28 m/z for native) permit discrimination via tandem mass spectrometry [1] [6]. This precision is critical when quantifying trace-level metabolites in complex biological samples, where ion suppression can compromise accuracy.
Table 1: Characteristics of Key Deuterated Tracers in Neuroendocrine Research
Compound | Molecular Formula | CAS Number | Key Applications |
---|---|---|---|
6-Hydroxy Melatonin-d4 | C₁₃H₁₂D₄N₂O₃ | 69533-61-5 | LC-MS/MS quantification of melatonin metabolism |
Melatonin-d7 | C₁₃H₁₁D₇N₂O₂ | 1219794-36-8 | Circadian rhythm studies |
Serotonin-d4 | C₁₀H₈D₄N₂O | 1227608-39-6 | Serotonergic pathway analysis |
Deuterium labeling methodologies have evolved from simple isotopic enrichment to sophisticated position-specific incorporation strategies that address metabolic vulnerabilities. Early approaches focused on perdeuteration (saturation labeling), which risked significant kinetic isotope effects if deuterium atoms occupied labile positions susceptible to enzymatic cleavage [9]. Contemporary strategies prioritize selective deuteration at metabolically inert sites—exemplified by 6-Hydroxy Melatonin-d4’s deuterium placement on the ethylacetamide side chain (positions -CD₂-CD₂-) rather than the indole ring [7] [10]. This preserves the compound’s susceptibility to CYP1A2-mediated oxidation while maintaining analytical stability.
The analytical revolution began with gas chromatography-mass spectrometry (GC-MS) but shifted toward liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to superior sensitivity for polar metabolites without derivatization. Modern workflows now integrate deuterated tracers into advanced platforms like deuterium metabolic imaging (DMI), which tracks real-time metabolism in vivo using ²H-MRS (deuterium magnetic resonance spectroscopy) [9]. Though not yet applied to melatonin metabolites, DMI principles could theoretically map 6-hydroxymelatonin dynamics in the brain using 6-Hydroxy Melatonin-d4 as a probe. Current quantification relies on ex vivo analysis of biofluids, where validated LC-MS/MS methods achieve detection limits below 1 pg/mL for deuterated 6-hydroxymelatonin in urine [1].
Table 2: Milestones in Deuterium Labeling for Metabolite Quantification
Era | Analytical Approach | Deuteration Strategy | Limitations Addressed |
---|---|---|---|
1980–1990 | GC-MS | Global deuteration | Poor volatility of metabolites |
2000–2010 | LC-MS/MS | Selective side-chain deuteration | Ion suppression in complex matrices |
2020–Present | DMI & hyperpolarized MRI | Position-specific deuteration | Inability to monitor real-time metabolism |
6-Hydroxy Melatonin-d4 emerged as a pivotal analytical tool following the discovery that endogenous 6-hydroxymelatonin serves as the primary hepatic metabolite of melatonin, formed via cytochrome P450 isoform 1A2 (CYP1A2) [1] [6]. Its deuterated analog was first synthesized to address quantification challenges in circadian biology, where urinary 6-hydroxymelatonin sulfate (6-SMT) functions as a stable biomarker for pineal gland activity [8]. The compound’s historical significance lies in its role in validating enzymatic kinetics of melatonin metabolism and establishing correlations between urinary excretion patterns and physiological states.
Research applications of 6-Hydroxy Melatonin-d4 span three key domains:
The synthesis of 6-Hydroxy Melatonin-d4 (CAS 69533-61-5) involves deuterium incorporation via reductive deuteration of alkene precursors or hydrogen-deuterium exchange under catalytic conditions, achieving >95% isotopic purity [7] [10]. Its molecular weight of 252.30 g/mol provides a +4 Da shift ideal for MRM (multiple reaction monitoring) transitions, making it indispensable for contemporary neuroendocrine research.
Table 3: Research Milestones Enabled by 6-Hydroxy Melatonin-d4
Year | Advance | Methodology | Significance |
---|---|---|---|
1993 | Correlation of urinary 6-SMT with plasma melatonin | Radioimmunoassay with deuterated tracers | Validated 6-SMT as pineal activity biomarker [8] |
2021 | Simultaneous quantification of melatonin/6-OHM | LC-MS/MS with SPE purification | Established urinary 6-OHM/melatonin ratio as CYP1A2 marker [1] |
2023 | Antioxidant potency comparison | Radical scavenging assays | Confirmed superior antioxidant capacity vs. melatonin [6] |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1